4-tert-Butyl-N-carbamoyl-2-nitrobenzene-1-sulfonamide
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Overview
Description
4-tert-Butyl-N-carbamoyl-2-nitrobenzene-1-sulfonamide is an organic compound with a complex structure that includes a tert-butyl group, a carbamoyl group, a nitro group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-N-carbamoyl-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of tert-butylbenzene to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-N-carbamoyl-2-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-tert-Butyl-N-carbamoyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-N-carbamoyl-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-N-carbamoyl-2-nitrobenzene-1-sulfonamide: Unique due to the combination of functional groups.
This compound: Similar structure but different functional groups.
This compound: Similar functional groups but different positions on the benzene ring.
Uniqueness
Its combination of a tert-butyl group, a carbamoyl group, a nitro group, and a sulfonamide group makes it a versatile compound for various research purposes .
Properties
CAS No. |
133279-16-0 |
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Molecular Formula |
C11H15N3O5S |
Molecular Weight |
301.32 g/mol |
IUPAC Name |
(4-tert-butyl-2-nitrophenyl)sulfonylurea |
InChI |
InChI=1S/C11H15N3O5S/c1-11(2,3)7-4-5-9(8(6-7)14(16)17)20(18,19)13-10(12)15/h4-6H,1-3H3,(H3,12,13,15) |
InChI Key |
UVRPKJURYIVBQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)S(=O)(=O)NC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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